An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-(2H-Tetrazol-5-yl)pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-(2H-Tetrazol-5-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2H-Tetrazol-5-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked to a tetrazole moiety via an amine bridge. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in many cases.[1] The aminopyridine scaffold is a common feature in numerous pharmacologically active agents.
Understanding the fundamental physicochemical properties and solubility profile of N-(2H-Tetrazol-5-yl)pyridin-3-amine is a critical prerequisite for its successful application in drug discovery and development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This guide provides a comprehensive analysis of its core physicochemical characteristics, solubility behavior, and standardized protocols for their experimental determination.
Part 1: Core Physicochemical Properties
The intrinsic properties of N-(2H-Tetrazol-5-yl)pyridin-3-amine are dictated by the interplay between the acidic tetrazole ring and the basic aminopyridine system.
Chemical Structure and Identity
The compound consists of a 3-aminopyridine core where the amino group is attached to the C5 position of a 2H-tetrazole ring.
Caption: Chemical structure of N-(2H-Tetrazol-5-yl)pyridin-3-amine.
Tautomerism: The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which are distinguished by the position of the proton on the nitrogen atoms of the ring.[2] While the 1H tautomer often predominates in polar solvents, the 2H form can also be significantly populated.[2][3] The specific tautomeric preference for this molecule in different environments would require detailed spectroscopic (NMR) or crystallographic analysis.[2][3]
Key Physicochemical Data
A summary of the core physicochemical data for N-(2H-Tetrazol-5-yl)pyridin-3-amine is presented below. It is important to note that while some data is directly reported, other values are estimated based on the properties of its constituent functional groups and closely related analogues.
| Property | Value / Expected Behavior | Source / Rationale |
| CAS Number | 2110696-13-2 | [4][5] |
| Molecular Formula | C₆H₆N₆ | [5] |
| Molecular Weight | 162.16 g/mol | [5] |
| Appearance | Expected to be a white to pale yellow crystalline solid. | Based on general properties of tetrazole derivatives.[2][3] |
| Melting Point | Not reported. An isomer, 2-(2H-Tetrazol-5-yl)pyridine, has a melting point of 216-220 °C. | [6] |
| pKa (Acidic) | ~4.8 | The tetrazole ring is a weak acid, comparable to carboxylic acids.[2][3] |
| pKa (Basic) | ~4.5 - 5.5 | Estimated based on the pKa of 3-aminopyridine. The electron-withdrawing tetrazole group may slightly decrease basicity. |
| Calculated logP | Not available. | N/A |
Part 2: Solubility Profile
The solubility of N-(2H-Tetrazol-5-yl)pyridin-3-amine is expected to be highly dependent on the pH of the medium due to its amphoteric nature, possessing both a weakly acidic tetrazole ring and a basic aminopyridine moiety.
Aqueous Solubility
The molecule's solubility in aqueous solutions will be lowest near its isoelectric point and will increase significantly at pH values above the basic pKa (forming the pyridinium cation) and below the acidic pKa (forming the tetrazolate anion).
Caption: Influence of pH on the aqueous solubility of N-(2H-Tetrazol-5-yl)pyridin-3-amine.
Solubility in Organic Solvents
Based on the general behavior of tetrazole compounds, N-(2H-Tetrazol-5-yl)pyridin-3-amine is expected to exhibit good solubility in polar aprotic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Tetrazoles are generally soluble in these solvents.[2][3] The polar nature of the molecule facilitates these interactions. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The ability to form hydrogen bonds should promote solubility. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The high nitrogen content and polar functional groups limit solubility in non-polar media. |
Strategies for Solubility Enhancement
For drug development purposes, enhancing the aqueous solubility of lead compounds is often necessary. Several strategies can be employed:
-
Salt Formation: As the molecule is amphoteric, forming a salt is a primary strategy. Reacting with a strong acid (e.g., HCl) would protonate the pyridine nitrogen, while reaction with a strong base (e.g., NaOH) would deprotonate the tetrazole ring. Both salt forms are expected to have significantly higher aqueous solubility than the free base/acid.[7]
-
Co-solvency: The use of a mixture of water and a miscible co-solvent (e.g., ethanol, propylene glycol) can substantially increase solubility.[7]
-
Use of Excipients: Complexation with cyclodextrins can encapsulate the molecule, increasing its apparent aqueous solubility.[7] Surfactants can also be used to form micelles that solubilize the compound.[7]
Part 3: Experimental Protocols
To accurately characterize N-(2H-Tetrazol-5-yl)pyridin-3-amine, standardized experimental protocols are essential.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation solubility of the compound in a specific solvent system at a controlled temperature.
Materials:
-
N-(2H-Tetrazol-5-yl)pyridin-3-amine (solid)
-
Selected solvent (e.g., pH 7.4 phosphate buffer, water, ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: pKa Determination (Potentiometric Titration)
Objective: To determine the acidic and basic dissociation constants (pKa) of the compound.
Materials:
-
N-(2H-Tetrazol-5-yl)pyridin-3-amine
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.
-
Titration (Acidic pKa): While stirring, slowly titrate the solution with the standardized NaOH solution. Record the pH after each incremental addition of the titrant.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with the standardized HCl solution, again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of each dissociation. Specialized software can be used for more accurate determination from the titration curve.
Conclusion
N-(2H-Tetrazol-5-yl)pyridin-3-amine is an amphoteric molecule whose physicochemical and solubility properties are governed by its constituent tetrazole and aminopyridine rings. Its acidic tetrazole moiety (pKa ~4.8) and basic aminopyridine group (pKa ~4.5-5.5) mean that its aqueous solubility is expected to be highly pH-dependent, with a minimum near the isoelectric point. The compound is anticipated to be soluble in polar aprotic solvents like DMSO and DMF. A thorough experimental characterization using standardized methods, such as the shake-flask protocol for solubility and potentiometric titration for pKa, is imperative for any research or development program involving this compound. This foundational knowledge is essential for designing effective formulation strategies and interpreting biological data.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
- Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (n.d.).
- Strategies to improve the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives - Benchchem. (n.d.).
- N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine - NextSDS. (n.d.).
- N-(2H-1,2,3,4-Tetrazol-5-yl)pyridin-3-amine | Sapphire Bioscience. (n.d.).
- Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl) - Benchchem. (n.d.).
- 2-(2H-Tetrazol-5-yl)pyridine - Chem-Impex. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. nextsds.com [nextsds.com]
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- 6. chemimpex.com [chemimpex.com]
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